molecular formula C12H15N B1444007 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline CAS No. 1342398-44-0

3-Cyclopropyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1444007
CAS RN: 1342398-44-0
M. Wt: 173.25 g/mol
InChI Key: FUJYVRYILFWQMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Domino Reactions : Sequential reactions that lead to the formation of the desired scaffold .

Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline consists of a cyclopropyl group attached to the quinoline ring. The saturated part of the molecule allows for the possibility of multiple conformers’ existence .


Chemical Reactions Analysis

  • Ring-Opening Reactions : Leading to various derivatives .

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • A study explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showcasing a cyclopropanation process. This process led to new fused tetracyclic hydantoin derivatives, representing a novel type of heterocyclic system (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Biocatalytic Production of Chiral Derivatives

  • Research on biocatalytic methods for creating chiral 2-substituted-1,2,3,4-tetrahydroquinolines (2-substituted-THQs) used a bacterial cyclohexylamine oxidase. This process achieved high enantiomeric excess values and isolated yields, indicating its potential for producing key chiral derivatives of tetrahydroquinoline (Yao et al., 2018).

Catalysis in Organic Synthesis

  • A study on Lewis acid and (hypo)iodite relay catalysis developed a catalytic [3 + 1]-annulation reaction. This reaction facilitated the preparation of azetidines and tetrahydroquinolines, crucial in biological applications (Han, Zhang, Xu, & Luo, 2016).
  • Palladium(0)-catalyzed cyclopropane C–H bond functionalization was used for synthesizing quinoline and tetrahydroquinoline derivatives. This method showed versatility with various functional groups (Rousseaux, Liégault, & Fagnou, 2012).

Structural Studies

  • A research paper described the scalable synthesis and crystal structure analysis of cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, a compound related to the tetrahydroquinoline family. This compound is a key intermediate in the synthesis of various biologically active substances (Shetty et al., 2016).

Pharmaceutical Research

  • The discovery of MK-8318, a CRTh2 receptor antagonist, involved tricyclic tetrahydroquinolines for asthma treatment. This research demonstrated the importance of tetrahydroquinolines in drug development (Huang et al., 2018).

Mechanism of Action

  • Antibacterial Properties : Some THIQ derivatives have shown antibacterial activity against pathogenic strains .

properties

IUPAC Name

3-cyclopropyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-12-10(3-1)7-11(8-13-12)9-5-6-9/h1-4,9,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJYVRYILFWQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC3=CC=CC=C3NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline

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